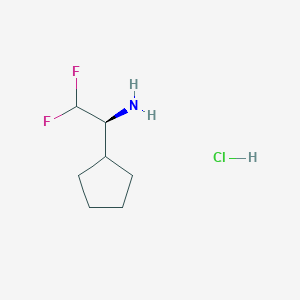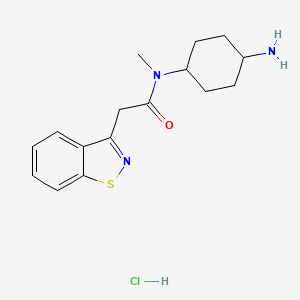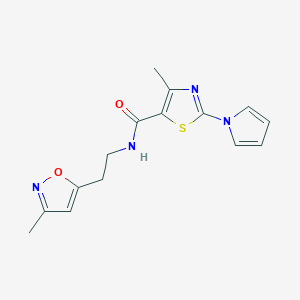
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is soluble in many organic solvents. DMTMM is a highly efficient coupling reagent that is used to activate carboxylic acids for peptide and ester synthesis.
Scientific Research Applications
Synthesis and Characterization
- The compound has been characterized in the context of synthesizing new powder diffraction data for potential pesticides. This includes similar N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, demonstrating its relevance in the development of new pesticide formulations (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Condensation Reactions
- The compound has been used in the study of efficient condensing agents leading to the formation of amides and esters. It's involved in reactions under atmospheric conditions, emphasizing its potential in practical and efficient organic synthesis (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, & S. Tani, 1999).
Analysis in Environmental Context
- The compound has been analyzed for its presence and degradation in natural water, particularly in the context of herbicide transportation and environmental impact. This highlights its relevance in environmental chemistry and the monitoring of agricultural chemicals (L. Zimmerman, R. Schneider, & E. Thurman, 2002).
Antibacterial Applications
- It's been explored for its antibacterial properties. Derivatives of the compound have been synthesized and evaluated for their effectiveness against various bacteria, indicating its potential in the development of new antibacterial agents (Abdulrahman S. Alharbi & N. A. Alshammari, 2019).
Anti-Inflammatory Activity
- The compound has been involved in the synthesis of derivatives with significant anti-inflammatory activity. This suggests its utility in the development of new pharmaceuticals targeting inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).
Nonlinear Optical Materials
- Research has focused on its derivatives for applications in nonlinear optics. The structure and packing of similar triazine derivatives have been studied, indicating potential in the development of new materials for optical technologies (R. Boese, G. Desiraju, R. K. Jetti, M. Kirchner, I. Ledoux, V. R. Thalladi, & J. Zyss, 2002).
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUFYYKVJQZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CSC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)
![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)
![methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2712809.png)
![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)
![3-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712812.png)
![2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride](/img/structure/B2712813.png)
![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)
![6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2712815.png)